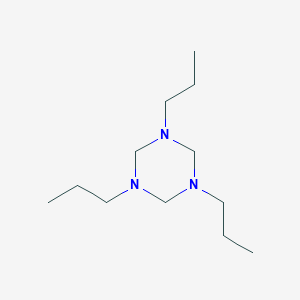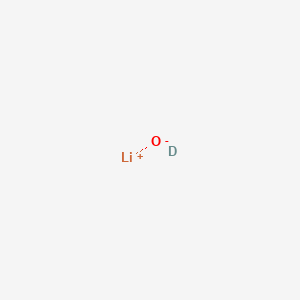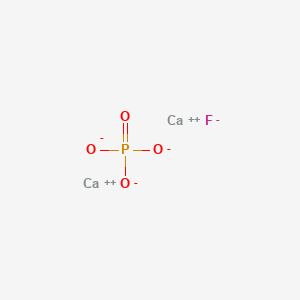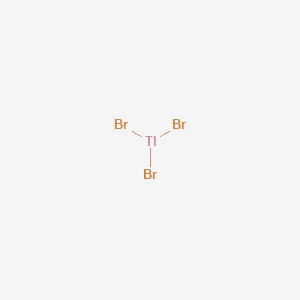
Thallium(III) bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thallium(III) bromide is a chemical compound with the formula TlBr3. It is a rare and highly toxic compound that has been the subject of extensive scientific research due to its unique properties and potential applications. Thallium(III) bromide is a crystalline solid that is soluble in water and has a melting point of 470°C. In
Aplicaciones Científicas De Investigación
Thallium(III) bromide has been extensively studied for its potential applications in various scientific fields. It is used as a catalyst in organic synthesis, and as a source of thallium ions in the production of thallium-doped materials. Thallium(III) bromide has also been used as a scintillation material in nuclear detectors due to its high light yield and fast response time.
Mecanismo De Acción
Thallium(III) bromide is a highly toxic compound that affects the nervous system. It acts as a potassium channel blocker, inhibiting the flow of potassium ions across the cell membrane. This leads to depolarization of the cell membrane and disruption of normal nerve function. Thallium(III) bromide also interferes with the function of the sodium-potassium ATPase pump, which is responsible for maintaining the ion balance in cells.
Efectos Bioquímicos Y Fisiológicos
Thallium(III) bromide is highly toxic and can cause a range of biochemical and physiological effects. It can lead to gastrointestinal symptoms such as nausea, vomiting, and diarrhea. Thallium(III) bromide can also cause neurological symptoms such as tremors, convulsions, and coma. Long-term exposure to thallium(III) bromide can lead to hair loss, skin discoloration, and peripheral neuropathy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thallium(III) bromide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Thallium(III) bromide is also highly soluble in water, making it easy to prepare solutions for experiments. However, thallium(III) bromide is highly toxic and must be handled with extreme caution. Special precautions must be taken to prevent exposure to the compound, and experiments involving thallium(III) bromide must be conducted in a well-ventilated laboratory with appropriate safety equipment.
Direcciones Futuras
Thallium(III) bromide has potential applications in various scientific fields, including materials science, organic synthesis, and nuclear physics. Future research could focus on developing new methods for synthesizing thallium(III) bromide, exploring its properties as a catalyst, and investigating its potential as a scintillation material. Additionally, research could be conducted to better understand the mechanism of action of thallium(III) bromide and its effects on the nervous system. This could lead to the development of new treatments for neurological disorders.
Conclusion
Thallium(III) bromide is a rare and highly toxic compound that has been extensively studied for its potential applications in various scientific fields. It is used as a catalyst in organic synthesis, a source of thallium ions in the production of thallium-doped materials, and a scintillation material in nuclear detectors. Thallium(III) bromide is a potassium channel blocker that affects the nervous system, leading to a range of biochemical and physiological effects. While thallium(III) bromide has several advantages for use in lab experiments, it must be handled with extreme caution due to its high toxicity. Future research could focus on developing new methods for synthesizing thallium(III) bromide, exploring its properties as a catalyst, and investigating its potential as a scintillation material.
Métodos De Síntesis
Thallium(III) bromide can be synthesized by the reaction of thallium(I) bromide with bromine at high temperatures. This reaction produces thallium(III) bromide as a byproduct. Another method to synthesize thallium(III) bromide is by the reaction of thallium(III) oxide with hydrobromic acid.
Propiedades
Número CAS |
13701-90-1 |
|---|---|
Nombre del producto |
Thallium(III) bromide |
Fórmula molecular |
TlBr3 |
Peso molecular |
444.1 g/mol |
Nombre IUPAC |
tribromothallane |
InChI |
InChI=1S/3BrH.Tl/h3*1H;/q;;;+3/p-3 |
Clave InChI |
INAAPUZGWCETBM-UHFFFAOYSA-K |
SMILES |
Br[Tl](Br)Br |
SMILES canónico |
Br[Tl](Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



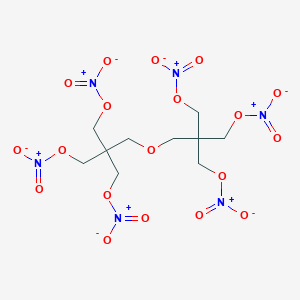
![5,6-dihydrocyclopenta[c][1,2]dithiole-3(4H)-thione](/img/structure/B76147.png)

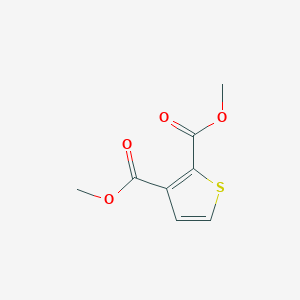


![N,N-diethyl-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]aniline](/img/structure/B76165.png)
